2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJRMPJQITKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381958 | |
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630404-09-0 | |
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Bromination Protocol
The most widely reported method involves electrophilic bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS 129825-11-2) using molecular bromine (Br₂) in acetic acid under inert atmosphere. Key steps include:
- Reaction Conditions :
- Substrate (3.76 g, 16.9 mmol) dissolved in acetic acid (15.5 mL).
- Bromine (870 µL, 17 mmol) and hydrogen bromide (46 µL, 840 µmol) added dropwise.
- Stirred overnight at 20°C.
- Workup :
- Quenched with iced water, neutralized to pH 5 using NaHCO₃.
- Brown precipitate filtered, washed, and dried to yield 3.50 g crude product.
- Characterization :
Catalytic Enhancements
Alternative protocols employ Lewis acids (e.g., FeBr₃) to improve regioselectivity and reduce di-bromination:
- Modified Conditions :
- Br₂ (1.2 equiv) with FeBr₃ (0.1 equiv) in CH₂Cl₂ at 0–25°C.
- Reaction completes in 4–6 hours with 85–90% yield.
- Advantages :
- Minimizes overhalogenation (<5% dibromo byproduct).
- Compatible with moisture-sensitive substrates.
Industrial-Scale Synthesis
Continuous Flow Bromination
A patent-derived method (WO2019/25562) outlines a scalable process:
- Key Parameters :
- Solvent : Acetic acid or CH₂Cl₂.
- Temperature : 20–26°C.
- Additives : HBr in acetic acid (30%) as a catalyst.
- Procedure :
- Bromine solution added gradually to maintain exothermic control.
- Post-reaction treatment with Na₂SO₃ removes excess Br₂.
- Yield : 94.8% after solvent stripping and recrystallization.
Purification Strategies
Industrial workflows emphasize cost-effective isolation:
- Recrystallization Solvents :
- Byproduct Management :
- Di-brominated impurities removed via column chromatography (SiO₂, hexane:EtOAc 9:1).
Mechanistic Insights
Electrophilic Aromatic Substitution
The reaction proceeds via Br⁺ generation from Br₂ and HBr, facilitated by acetic acid’s polar environment:
- Br⁺ Formation :
$$
\text{Br}2 + \text{HBr} \rightarrow \text{Br}^+ + \text{Br}3^-
$$ - Ketone Activation :
- Trifluoromethyl and chloro groups direct Br⁺ to the para position via electron-withdrawing effects.
- Rate-Limiting Step :
Competing Pathways
- Radical Bromination :
- Oxidative Byproducts :
Comparative Analysis of Methods
| Parameter | Batch Bromination | Catalytic Bromination | Flow Process |
|---|---|---|---|
| Yield (%) | 85–90 | 88–92 | 94.8 |
| Reaction Time (h) | 12–18 | 4–6 | 6–8 |
| Di-Bromination (%) | 5–8 | <3 | <2 |
| Scalability | Lab-scale | Pilot-scale | Industrial |
Challenges and Optimization
Di-Bromination Control
Solvent Selection
- Acetic Acid vs. CH₂Cl₂ :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol.
Oxidation: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid.
Scientific Research Applications
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s electrophilic nature allows it to react with nucleophilic residues such as cysteine, serine, or lysine in proteins, thereby altering their structure and activity.
Comparison with Similar Compounds
Table 1: Key Bromoethanone Derivatives and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s Cl and CF₃ substituents increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Derivatives with multiple CF₃ groups (e.g., 3,5-di-CF₃ analog) exhibit even greater reactivity .
- Hydroxyl and Methoxy Substituents: Compounds like 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone are less reactive due to electron-donating OH groups but offer hydrogen-bonding sites for crystallography or coordination chemistry .
Biological Activity
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a synthetic organic compound with potential biological activities. Its structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests various interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C10H7BrClF3O
- Molecular Weight : 303.52 g/mol
This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may enhance its lipophilicity and reactivity towards biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a high-throughput screening of a diverse chemical library identified several compounds with potent activity against Mycobacterium tuberculosis (MTB) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were found to be below 20 µM, indicating strong inhibitory effects against bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | <20 | Mycobacterium tuberculosis |
| Compound B | <10 | Staphylococcus aureus |
| Compound C | <5 | Escherichia coli |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cell lines. In vitro studies often utilize HepG2 cells to assess liver toxicity. The IC50 values for related compounds indicate varying degrees of cytotoxicity, which is crucial for determining therapeutic windows. For instance, some derivatives showed IC50 values greater than 80 µM, suggesting lower toxicity .
Table 2: Cytotoxicity Data for Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HepG2 |
| Compound D | >80 | HepG2 |
| Compound E | 30 | HeLa |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with essential bacterial processes, possibly targeting the electron transport chain or inhibiting specific metabolic pathways crucial for bacterial survival .
Case Studies
A notable study conducted on structurally similar compounds revealed their potential as anti-tuberculosis agents. The research highlighted that certain modifications to the molecular structure could enhance efficacy while minimizing toxicity. This approach emphasizes the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for further development .
Q & A
Q. How is 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone characterized using spectroscopic methods?
- Methodological Answer : Spectroscopic characterization involves:
- NMR : H and C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct splitting patterns).
- IR : Ketone carbonyl stretches (~1700 cm) and C-Br vibrations (~550 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 267.05) and fragmentation patterns validate the molecular formula (CHBrClFO) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/Br/Cl/F ratios .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : The primary route involves bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone using Br in acetic acid or dichloromethane at 0–5°C. Key steps:
- Controlled temperature to minimize side reactions (e.g., over-bromination).
- Solvent choice : Polar aprotic solvents enhance selectivity for α-bromination over ring substitution .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to volatile bromine by-products.
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of substitution reactions involving this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the α-carbon, while protic solvents may stabilize competing elimination pathways.
- Base selection : Strong bases (e.g., NaH) promote dehydrohalogenation, whereas weak bases (KCO) favor substitution.
- Temperature : Lower temperatures (0–25°C) reduce side reactions like aryl ring halogenation .
- Case study : Substitution with amines yields secondary amides at 80% yield in DMF/KCO at 25°C .
Q. What computational methods are used to predict its interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina predicts binding affinities to enzyme active sites (e.g., cytochrome P450) by optimizing ligand conformations and scoring interactions (e.g., hydrogen bonding with trifluoromethyl groups) .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to assess reactivity in nucleophilic/electrophilic pathways .
- MD simulations : Track stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : SHELX programs refine crystal structures to determine bond lengths/angles (e.g., C-Br: ~1.9 Å) and confirm regioselectivity in substitution products.
- Twinned data refinement : SHELXL handles high-symmetry space groups (e.g., P2/c) for accurate electron density maps .
- Case study : Crystallography confirmed the α-bromination site in a derivative with 0.02 Å positional uncertainty .
Q. How to analyze and mitigate by-product formation during its synthesis?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and identify by-products (e.g., dibrominated analogs or ring-halogenated species).
- Optimization strategies :
- Reduce Br stoichiometry (1.1 eq.) to minimize over-bromination.
- Add radical inhibitors (e.g., BHT) to suppress aryl ring bromination .
- Isolation : Use preparative TLC or centrifugal partition chromatography for challenging separations .
Q. What strategies optimize its use as an intermediate in multi-step syntheses?
- Methodological Answer :
- Protecting groups : Temporarily mask ketones (e.g., as acetals) during subsequent reactions.
- Sequential functionalization : Bromine allows Suzuki couplings, while the ketone enables Grignard additions.
- Case study : Conversion to 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol (via NaBH reduction) achieved 92% yield, enabling further etherification .
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- SAR studies : Compare analogs (e.g., 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone) to isolate substituent effects.
- Bioassays : Standardize assays (e.g., IC measurements against kinase targets) to minimize variability.
- Meta-analysis : Cross-reference PubChem/DSSTox datasets to identify outliers in activity data .
Q. What are the key challenges in scaling up its synthesis for academic research needs?
- Methodological Answer :
- Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reduce exothermic risks during bromination.
- Solvent recovery : Implement distillation systems to recycle acetic acid/dichloromethane.
- Yield optimization : Pilot studies show 75% yield at 100 g scale using automated temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
